molecular formula C26H25NO7 B11187650 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No.: B11187650
M. Wt: 463.5 g/mol
InChI Key: WACMYJVKHCGUNV-BQYQJAHWSA-N
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Description

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves multiple steps:

    Formation of the Pyrroloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline skeleton.

    Introduction of the Trimethyl Groups: Methylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Dioxo Group: Oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Trimethoxyphenyl Group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxo groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized products.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,2-dioxo-1,2-dihydroquinoline: Similar core structure but lacks the trimethoxyphenyl group.

    3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid: Contains the trimethoxyphenyl group but lacks the pyrroloquinoline core.

Uniqueness

The uniqueness of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate lies in its combination of a pyrroloquinoline core with a trimethoxyphenyl group, which may confer unique chemical and biological properties not seen in simpler analogs.

Properties

Molecular Formula

C26H25NO7

Molecular Weight

463.5 g/mol

IUPAC Name

(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H25NO7/c1-14-13-26(2,3)27-22-17(14)11-16(12-18(22)23(29)25(27)30)34-21(28)8-7-15-9-19(31-4)24(33-6)20(10-15)32-5/h7-13H,1-6H3/b8-7+

InChI Key

WACMYJVKHCGUNV-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)(C)C

Origin of Product

United States

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